molecular formula C13H11NO5 B13570643 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate CAS No. 1872262-69-5

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate

Cat. No.: B13570643
CAS No.: 1872262-69-5
M. Wt: 261.23 g/mol
InChI Key: HMQLJJPUSZLJTE-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method includes the use of oxolane-2-carboxylic acid as a reactant, which undergoes cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalimides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites of target proteins, leading to alterations in their activity and function .

Properties

CAS No.

1872262-69-5

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) oxolane-2-carboxylate

InChI

InChI=1S/C13H11NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-2,4-5,10H,3,6-7H2

InChI Key

HMQLJJPUSZLJTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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